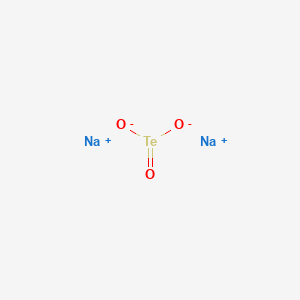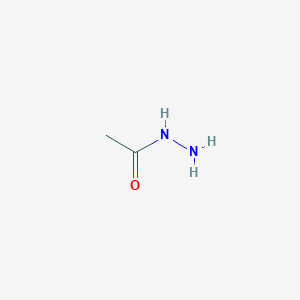
Eddha
Overview
Description
Eddha, or Ethylenediaminedihydroxyphenylacetic acid, is an organic compound that is used in various scientific and medical applications. It is a chelating agent, meaning it binds to metals and minerals, which makes it useful in a variety of scientific and medical applications.
Scientific Research Applications
Iron Chlorosis Correction in Plants
EDDHA is primarily used in the form of its iron chelates (this compound/Fe^3+) to correct iron chlorosis in plants growing on calcareous soils. Its effectiveness in maintaining soluble iron in soil solution over time makes it a crucial tool for ensuring the health and productivity of a wide range of crops. The chelated form of iron is readily available to plants, leading to visible recovery from iron deficiency symptoms across different crop species (Álvarez-Fernández et al., 2005; Schenkeveld et al., 2008).
Soil Interaction and Chelate Stability
The stability and effectiveness of this compound/Fe^3+ chelates in the soil are influenced by soil properties, including pH and the presence of competing cations. The behavior of this compound isomers in soils highlights the importance of specific isomeric forms in ensuring the availability of chelated iron to plants, with certain isomers showing greater stability and efficacy in soil application (Gómez-Gallego et al., 2002; Schenkeveld et al., 2006).
Impurity Analysis and Quality Control
Research has also been conducted on identifying and characterizing impurities in commercial this compound/Fe^3+ products, leading to improved quality control measures. The identification of impurities helps in refining production processes and ensuring the effectiveness of this compound as an iron chelate (Álvarez-Fernández et al., 2002; Cremonini et al., 2001).
Enhancement of Nutritional Quality and Yield in Crops
Recent studies have explored the potential of this compound/Fe^3+ chelates not only to improve plant health but also to enhance the nutritional quality and yield of crops. The application of this compound/Fe^3+ has been shown to have beneficial effects on the antioxidant response, yield, and nutritional quality of green beans, suggesting its role in biofortification strategies to increase the intake of iron and other essential nutrients through the diet (Sida-Arreola et al., 2015).
Mechanism of Action
Target of Action
EDDHA, or ethylenediamine-N,N’-bis(2-hydroxyphenylacetic acid), is a chelating agent . Its primary targets are metal ions . It binds to these ions as a hexadentate ligand, using two amines, two phenolate centers, and two carboxylates as the six binding sites . The complexes formed are typically anionic .
Mode of Action
This compound interacts with its targets (metal ions) by forming a complex. This complexation process involves the use of two amines, two phenolate centers, and two carboxylates present in the this compound molecule . The resulting complexes are typically anionic . In the case of iron, for example, the ortho-ortho this compound isomer forms a higher amount of bonds with iron, proving more stable compared to the ortho-para type, which is characterized by faster action .
Biochemical Pathways
It is known that this compound is used to mobilize metal ions, similar to the use of edta . This suggests that this compound may play a role in biochemical pathways where metal ions are essential cofactors.
Pharmacokinetics
Given its role as a chelating agent, it can be inferred that this compound’s bioavailability would largely depend on its ability to form stable complexes with metal ions .
Result of Action
The result of this compound’s action is the formation of stable, typically anionic complexes with metal ions . For instance, in the context of heavy oil oxidation, this compound–FeNa has been shown to be favorable for catalytic oxidation, achieving a viscosity reduction rate of 78.57% .
Action Environment
The effectiveness of this compound can be influenced by environmental factors. For instance, in calcareous soils, formulations containing traditional ligands like this compound maintained higher Mn but lower Zn concentration in soil solution than the novel ligands . This suggests that the soil type and pH can influence the action, efficacy, and stability of this compound .
Future Directions
Biochemical Analysis
Biochemical Properties
EDDHA plays a crucial role in biochemical reactions by forming stable complexes with iron ions. This chelation process prevents the precipitation of iron in alkaline soils, thus enhancing its availability to plants. This compound interacts with various enzymes and proteins involved in iron metabolism. For instance, it binds to ferric ions (Fe3+), forming a soluble complex that can be readily absorbed by plant roots. This interaction is essential for the proper functioning of iron-dependent enzymes such as catalase and peroxidase, which play vital roles in plant growth and development .
Cellular Effects
This compound significantly influences cellular processes by enhancing iron availability, which is critical for various cellular functions. In plant cells, this compound-iron complexes are transported to different cellular compartments where they participate in essential biochemical pathways. The increased iron availability due to this compound chelation positively impacts cell signaling pathways, gene expression, and cellular metabolism. For example, iron is a cofactor for enzymes involved in chlorophyll synthesis, and its availability directly affects photosynthesis and overall plant health .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to ferric ions and forming a stable complex. This chelation prevents the formation of insoluble iron compounds in alkaline soils, thereby maintaining iron in a bioavailable form. The this compound-iron complex is recognized by specific transport proteins in plant roots, facilitating its uptake and translocation within the plant. Additionally, this compound may influence gene expression by modulating the availability of iron, which is a critical regulator of various genes involved in iron homeostasis .
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and effectiveness of this compound-iron complexes have been extensively studied. Over time, this compound maintains its chelating ability, ensuring a consistent supply of bioavailable iron. Studies have shown that this compound-iron complexes remain stable across a range of pH levels, with minimal degradation observed over extended periods. This stability is crucial for long-term applications in agriculture, as it ensures sustained iron availability for plant uptake .
Dosage Effects in Animal Models
While this compound is primarily used in plant systems, its effects in animal models have also been investigated. Studies have shown that the effects of this compound vary with different dosages. At optimal doses, this compound effectively corrects iron deficiencies without causing adverse effects. At high doses, this compound may exhibit toxic effects, including disruptions in iron homeostasis and potential oxidative stress. These findings highlight the importance of precise dosage management when using this compound in agricultural practices .
Metabolic Pathways
This compound is involved in several metabolic pathways related to iron metabolism. It interacts with enzymes such as ferric reductase, which reduces ferric ions to ferrous ions, facilitating their uptake by plants. Additionally, this compound influences metabolic flux by ensuring a steady supply of iron, which is essential for various metabolic processes, including respiration and photosynthesis. The presence of this compound-iron complexes can also affect the levels of other metabolites, further influencing plant growth and development .
Transport and Distribution
Within plant systems, this compound-iron complexes are transported and distributed through specific transporters and binding proteins. These complexes are taken up by root cells and translocated to different tissues, including leaves and stems. The efficient transport and distribution of this compound-iron complexes ensure that iron is available where it is needed most, supporting overall plant health and productivity .
Subcellular Localization
This compound-iron complexes exhibit specific subcellular localization patterns, which are crucial for their activity and function. These complexes are often directed to organelles such as chloroplasts and mitochondria, where iron-dependent processes occur. The targeting of this compound-iron complexes to these compartments is facilitated by specific signals and post-translational modifications, ensuring that iron is available for critical biochemical reactions .
Properties
IUPAC Name |
2-[2-[[carboxy-(2-hydroxyphenyl)methyl]amino]ethylamino]-2-(2-hydroxyphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O6/c21-13-7-3-1-5-11(13)15(17(23)24)19-9-10-20-16(18(25)26)12-6-2-4-8-14(12)22/h1-8,15-16,19-22H,9-10H2,(H,23,24)(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZZHMLOHNYWKIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C(=O)O)NCCNC(C2=CC=CC=C2O)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
6021-71-2 (iron(+3) salt), 1170-02-1 (Parent) | |
| Record name | Ethylenediamine-N,N'-bis(2-hydroxyphenylacetic acid) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001170021 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ferric N,N'-ethylenebis-2-(o-hydroxyphenyl)glycinate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006021712 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30864677 | |
| Record name | Ethylenediaminebis(o-hydroxyphenylacetic acid) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30864677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [ECHA REACH Registrations] | |
| Record name | Ethylenediamine-N,N'-bis(2-hydroxyphenylacetic acid) | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20891 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
1170-02-1, 6021-71-2 | |
| Record name | Ethylenediaminedi-o-hydroxyphenylacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1170-02-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethylenediamine-N,N'-bis(2-hydroxyphenylacetic acid) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001170021 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ferric N,N'-ethylenebis-2-(o-hydroxyphenyl)glycinate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006021712 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzeneacetic acid, .alpha.,.alpha.'-(1,2-ethanediyldiimino)bis[2-hydroxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethylenediaminebis(o-hydroxyphenylacetic acid) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30864677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethylenediamine-N,N'-bis((2-hydroxyphenyl)acetic acid) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.296 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(3S,5R)-4,5-Diacetyloxyoxan-3-yl] acetate](/img/structure/B32460.png)




![(3aR,4R,5R,6aS)-5-Hydroxy-4-((R)-3-hydroxy-5-phenylpentyl)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B32476.png)








